molecular formula C17H20O2 B14133023 3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol

3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol

Cat. No.: B14133023
M. Wt: 256.34 g/mol
InChI Key: BMPNDYAHOPAPDC-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1H-indole and tert-butyl (dimethyl)silyl chloride.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the intermediate compound.

    Reduction: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain the corresponding alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Final Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol include:

  • 3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol
  • 2,2’,6,6’-Tetra-tert-butyl-4,4’-dihydroxybiphenyl
  • 4,4’-Bi(2,6-di-tert-butylphenol)

Uniqueness

The uniqueness of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields .

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-tert-butyl-4-(2-methoxyphenyl)phenol

InChI

InChI=1S/C17H20O2/c1-17(2,3)14-11-12(9-10-15(14)18)13-7-5-6-8-16(13)19-4/h5-11,18H,1-4H3

InChI Key

BMPNDYAHOPAPDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2OC)O

Origin of Product

United States

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